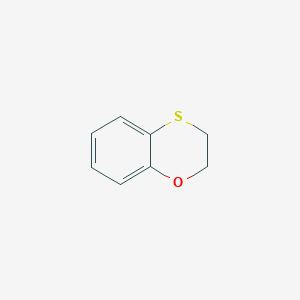

2,3-Dihydro-1,4-benzoxathiine

CAS No.: 6812-48-2

Cat. No.: VC7692146

Molecular Formula: C8H8OS

Molecular Weight: 152.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6812-48-2 |

|---|---|

| Molecular Formula | C8H8OS |

| Molecular Weight | 152.21 |

| IUPAC Name | 2,3-dihydro-1,4-benzoxathiine |

| Standard InChI | InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 |

| Standard InChI Key | NHSOOAWURRKYMM-UHFFFAOYSA-N |

| SMILES | C1CSC2=CC=CC=C2O1 |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 2,3-dihydro-1,4-benzoxathiine comprises a benzene ring fused to a six-membered oxathiine ring, with oxygen and sulfur atoms at the 1- and 4-positions, respectively. Key structural parameters include:

The compound’s planar structure facilitates π-π stacking interactions, while the sulfur atom introduces nucleophilic reactivity. Predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, are critical for mass spectrometry-based identification :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.03687 | 125.8 |

| [M+Na]+ | 175.01881 | 139.6 |

| [M-H]- | 151.02231 | 131.2 |

These data enable precise analytical characterization in complex matrices.

Synthetic Methodologies and Regioselectivity

Solvent-Dependent Anion Solvation

A landmark study demonstrated that treating 1,2-mercaptophenol with 2-bromo acrylates in the presence of organic bases (e.g., DBU) yields either 2,3-dihydro-1,4-benzoxathiine-2-yl or -3-yl derivatives, depending on solvent polarity . Polar aprotic solvents (e.g., DMF) favor O-anion solvation, leading to 2-yl products, whereas nonpolar solvents (e.g., toluene) stabilize S-anions, yielding 3-yl isomers . This solvent-switchable regioselectivity enables targeted synthesis of derivatives for structure-activity relationship (SAR) studies.

Alternative Routes

Copper(II)-mediated cyclization of ethylene monothioacetals provides a complementary pathway. For instance, reacting cyclohexanone ethylene monothioacetals with CuBr₂ generates 2,3-dihydro-1,4-benzoxathiine derivatives in moderate yields . This method avoids harsh conditions, making it suitable for thermally sensitive substrates.

Physicochemical and Spectroscopic Profiles

The compound’s infrared (IR) spectrum exhibits characteristic absorptions for C-O-C (1250 cm⁻¹) and C-S-C (690 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

-

¹H NMR (DMSO-d₆): δ 1.65–1.96 (m, CH₂), 3.06–3.76 (m, CH₂/OCH₃), 7.35–7.94 (m, aromatic H) .

-

¹³C NMR: Peaks at δ 120–150 ppm correspond to aromatic carbons, while δ 30–50 ppm signals arise from aliphatic CH₂ groups .

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 153.03687 .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at the para position relative to the oxygen atom. For example, nitration with HNO₃/H₂SO₄ yields 6-nitro-2,3-dihydro-1,4-benzoxathiine, a precursor for amine derivatives.

Oxidative Transformations

Treatment with m-CPBA oxidizes the sulfur atom to a sulfoxide (S=O) or sulfone (O=S=O), altering electronic properties and bioactivity . Sulfoxides exhibit enhanced aqueous solubility, making them favorable for formulation .

Comparative Analysis with Related Heterocycles

2,3-Dihydro-1,4-benzoxathiine’s bioactivity surpasses that of its all-oxygen analog (1,4-benzodioxane) in anticancer assays, likely due to sulfur’s polarizability and hydrogen-bonding capacity . Conversely, it is less stable than 1,4-benzodithiine under acidic conditions, necessitating protective strategies during synthesis .

Future Directions

Advances in continuous-flow electrosynthesis could enable scalable production of 2,3-dihydro-1,4-benzoxathiine derivatives . Additionally, computational modeling of sulfur’s role in ERα binding may guide the design of next-generation SERMs with improved selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume